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Welcome to the DRIE Technical Support Center. This resource is designed to assist
researchers, scientists, and drug development professionals in troubleshooting and optimizing
their Deep Reactive lon Etching (DRIE) processes, with a specific focus on improving
selectivity.

Frequently Asked Questions (FAQSs)

Q1: What is selectivity in the context of DRIE, and why is it important?

Al: Selectivity in DRIE refers to the ratio of the etch rate of the target material (e.g., silicon) to
the etch rate of the mask material.[1] It is a critical parameter because high selectivity allows for
the etching of deep features with high aspect ratios without significant degradation of the mask.
[2][3] Poor selectivity can lead to premature mask erosion, resulting in sloped sidewalls, loss of
critical dimensions, and ultimately, device failure.

Q2: What are the primary DRIE processes, and how do they differ in terms of selectivity?
A2: The two main DRIE techniques are the Bosch process and the Cryogenic process.

e Bosch Process: This method cycles between an etching step (typically using SFs plasma)
and a passivation step (using a CaFs plasma to deposit a protective polymer layer).[3][4] This
process generally offers high etch rates and good selectivity, especially with photoresist and
oxide masks.[3] A more advanced three-step Bosch process can achieve even higher
selectivity.[2]
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e Cryogenic Etching: This technique involves etching at very low temperatures (below -100°C).
[5] At these temperatures, a thin layer of silicon oxyfluoride (SiOxFy) forms on the sidewalls,
acting as a passivation layer and preventing lateral etching.[3] Cryogenic etching is known
for producing very smooth sidewalls and can achieve extremely high selectivity with certain
hard masks.[6][7]

Q3: Which mask materials offer the best selectivity for DRIE?
A3: Hard masks generally provide significantly higher selectivity compared to photoresists.[6]

« Silicon Dioxide (SiO2): A commonly used hard mask with good selectivity. In cryogenic DRIE,
a selectivity of 150:1 has been reported.[6]

o Aluminum (Al): Can offer very high selectivity.[8] However, it can sometimes lead to the
formation of "grass" or micromasking on the etched surface.[7]

o Aluminum Oxide (Al203): Provides exceptionally high selectivity, with reported values as high
as 66,000:1 in cryogenic DRIE.[6][7]

Photoresists are easier to apply and pattern but have lower selectivity.[6] Thick photoresists
can also be prone to cracking at cryogenic temperatures.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during DRIE processes, with
a focus on improving selectivity.

Issue 1: Low Selectivity Leading to Mask Erosion

Symptoms:

e The mask is consumed before the desired etch depth is reached.
» Sloped or tapered sidewalls in the etched features.

» Loss of critical dimensions at the top of the features.

Possible Causes and Solutions:
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Cause Recommended Action

Switch to a hard mask with higher etch

Inappropriate Mask Material ] ]
resistance, such as SiOz, Al, or Al20s.[6][7]

Optimize process parameters. For the Bosch

process, this may involve adjusting the duration
Incorrect Process Parameters and power of the deposition and etch steps. For

cryogenic etching, optimizing the temperature

and gas flows is crucial.[9]

Reduce the platen power (bias voltage). Higher
) ion energy increases the physical sputtering
High Platen Power )
component of the etch, which can erode the

mask more quickly.[10]

Increase the CaFs flow rate or the duration of
Gas Flow Imbalance (Bosch) the passivation step to deposit a thicker, more

protective polymer layer.[11]

Issue 2: Sidewall Roughness (Scalloping) in Bosch
Process

Symptoms:
« Visible ripples or "scallops" on the sidewalls of the etched features.[2]

Possible Causes and Solutions:
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Cause

Recommended Action

Long Etch Cycles

Decrease the duration of both the etch and
passivation steps while maintaining the same
ratio. Shorter, more frequent cycles lead to

smaller scallops.

High Etch Rate

Reduce the SFe flow rate or the RF power
during the etch step to slow down the etch rate,

allowing for more controlled material removal.

Insufficient Passivation

Increase the CaFs flow or deposition time to
ensure a more uniform and protective polymer

layer on the sidewalls.[10]

Issue 3: Undercutting or Bowing of Sidewalls

Symptoms:

o Lateral etching beneath the mask, creating a wider feature at the top.

e Acurved or bowed profile along the sidewall.

Possible Causes and Solutions:

Cause

Recommended Action

Insufficient Sidewall Passivation

In the Bosch process, increase the passivation
step time or CaFs flow. In cryogenic etching,
ensure the temperature is low enough for

effective passivation.[3]

High Chemical Etching Component

Decrease the SFs concentration or the process
pressure to reduce the isotropic chemical

etching by fluorine radicals.

Excessive lon Bombardment Energy

Lower the platen power to reduce the
directionality and energy of the ions, which can

contribute to bowing.
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Experimental Protocols
Protocol 1: Optimizing a Two-Step Bosch Process for
Improved Selectivity

This protocol outlines a general methodology for optimizing a standard two-step Bosch

process.

Baseline Process: Begin with a standard recipe for your DRIE tool.

Mask Selection: Choose an appropriate mask material based on the required etch depth. For
deep etches, a hard mask like SiOz is recommended.[2]

Parameter Variation:

o Passivation Step: Systematically vary the CaFs gas flow and the duration of the
passivation step. Increased flow and time generally lead to better sidewall protection and
higher selectivity.

o Etch Step: Adjust the SFes gas flow and the duration of the etch step. A shorter, more
aggressive etch step can sometimes improve anisotropy.

o RF Power: Modify the platen and coil power. Lower platen power can reduce mask
erosion.[10]

Characterization: After each run, measure the etch depth, mask erosion, and sidewall profile
using a scanning electron microscope (SEM) and a profilometer.

Calculation: Calculate the selectivity for each set of parameters (Selectivity = Silicon Etch
Rate / Mask Etch Rate).

Iteration: Repeat the process, narrowing the parameter range around the conditions that
yield the best selectivity and desired profile.

Quantitative Data Summary

The following tables summarize key quantitative data related to DRIE selectivity.
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Table 1: Selectivity of Different Mask Materials in Cryogenic DRIE

Mask Material Reported Selectivity Reference
Silicon Dioxide (SiO2) 150:1 [6]
Aluminum Oxide (Al203) 66,000:1 [6][7]

Table 2: Example of a Three-Step Bosch Process for High Selectivity

Parameter Value Reference

Mask Material Photoresist (1.4 pm) [2]

Achieved Etch Depth > 450 um [2]

Resulting Selectivity > 350 [2]
Visualizations

DRIE Process Workflow

DRIE Process

Sample Preparation
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Caption: General experimental workflow for a DRIE process.

Troubleshooting Logic for Low Selectivity
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Caption: Troubleshooting flowchart for addressing low selectivity in DRIE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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